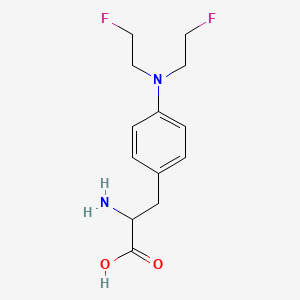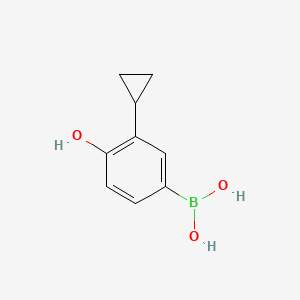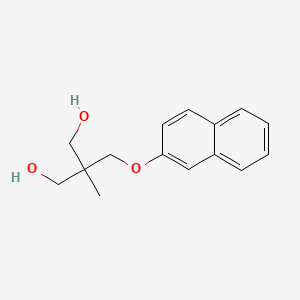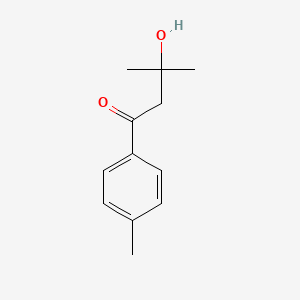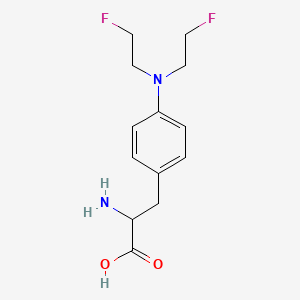
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is a phenylalanine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bis(2-fluoroethyl)amino group attached to the phenyl ring of alanine, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The bis(2-fluoroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while reduction will produce the corresponding amines.
Scientific Research Applications
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine involves its ability to alkylate DNA. This compound binds to the N7 position of guanine in DNA, leading to the formation of inter-strand cross-links. These cross-links disrupt DNA synthesis and transcription, ultimately causing cytotoxicity in both dividing and non-dividing cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: A phenylalanine derivative with a bis(2-chloroethyl)amino group instead of bis(2-fluoroethyl)amino.
Chlorambucil: Another alkylating agent with a similar mechanism of action but different structural components.
Uniqueness
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is unique due to the presence of the bis(2-fluoroethyl)amino group, which may confer different chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
1222-66-8 |
|---|---|
Molecular Formula |
C13H18F2N2O2 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-amino-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18F2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
InChI Key |
IQLKPDQPLGAXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCF)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

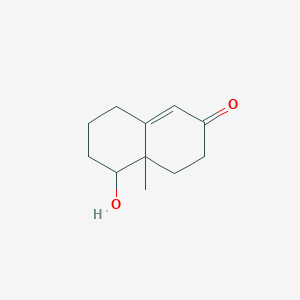
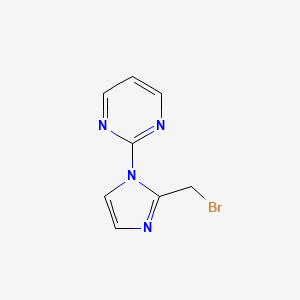
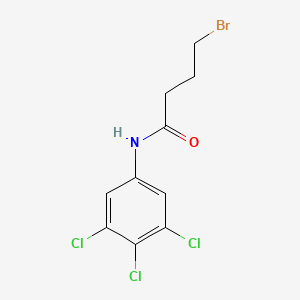
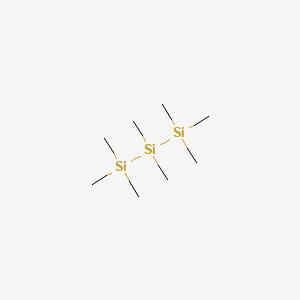

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
